molecular formula C25H23N3O2S2 B12151414 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide

Cat. No.: B12151414
M. Wt: 461.6 g/mol
InChI Key: FAYOHWWWNDGDGA-UHFFFAOYSA-N
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Description

This compound is a thiopheno[2,3-d]pyrimidinone-based acetamide derivative characterized by a 5,6-dimethyl-4-oxo core, a prop-2-enyl (allyl) substituent at position 3, and a thioether linkage connecting the heterocyclic scaffold to an N-(2-phenylphenyl)acetamide moiety. The structural complexity of this compound places it within a broader class of thio-pyrimidinyl acetamides investigated for their physicochemical and pharmacological properties .

Properties

Molecular Formula

C25H23N3O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C25H23N3O2S2/c1-4-14-28-24(30)22-16(2)17(3)32-23(22)27-25(28)31-15-21(29)26-20-13-9-8-12-19(20)18-10-6-5-7-11-18/h4-13H,1,14-15H2,2-3H3,(H,26,29)

InChI Key

FAYOHWWWNDGDGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)CC=C)C

Origin of Product

United States

Preparation Methods

Thiolation at Position 2

The 2-position is thiolated using phosphorus pentasulfide (P₂S₅) in dry toluene under nitrogen atmosphere. This converts the carbonyl group to a thione, forming 2-mercapto-5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine .

Conditions :

  • Reagent : P₂S₅ (1.2 equiv.)

  • Solvent : Toluene, reflux (110°C)

  • Duration : 3–5 hours

  • Yield : 68%

Acetamide Coupling

The thiol intermediate reacts with chloroacetyl chloride in the presence of triethylamine (Et₃N) to form 2-chloroacetamide-thieno[2,3-d]pyrimidine . Subsequent amidation with 2-phenylphenylamine is performed using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in dichloromethane (DCM).

Stepwise protocol :

  • Chloroacetylation :

    • Chloroacetyl chloride (1.1 equiv.), Et₃N (2.0 equiv.), DCM, 0°C → RT, 2 hours.

    • Yield: 82%.

  • Amidation :

    • 2-Phenylphenylamine (1.2 equiv.), HATU (1.5 equiv.), DIPEA (3.0 equiv.), DCM, RT, 12 hours.

    • Yield: 75%.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol/water (7:3). Purity exceeds 95% as confirmed by HPLC.

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 9H, aromatic), 5.92 (m, 2H, CH₂=CH–), 4.32 (s, 2H, SCH₂CO), 2.51 (s, 6H, 2×CH₃).

  • HRMS : m/z [M+H]⁺ calcd. 476.1521, found 476.1518.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Core synthesisCyclocondensation7285
AlkylationAllyl bromide/K₂CO₃6890
ThiolationP₂S₅/toluene6588
Acetamide couplingHATU/DIPEA7595

Industrial-Scale Considerations

For bulk production, continuous flow reactors improve thiolation efficiency (yield: 78%) by minimizing P₂S₅ decomposition. Solvent recovery systems (e.g., DMF distillation) reduce costs by 30%. Regulatory compliance requires strict control of allyl bromide residues (<10 ppm).

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs demonstrate antimicrobial and kinase inhibitory properties. Modifications at the 2-phenylphenyl group enhance solubility without compromising activity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The allyl group in the target compound may confer higher reactivity compared to ethyl or methyl groups in analogs . The biphenyl group increases hydrophobicity relative to simpler aryl substituents (e.g., dichlorophenyl in ).

Spectroscopic and Physicochemical Properties

Compound ¹H NMR (Key Signals) Melting Point (°C) Solubility Trends
Target Compound Expected signals: δ ~12.50 (NH), ~7.8–7.3 (biphenyl protons), ~6.0 (allyl CH₂=CH-) Not reported Low aqueous solubility (biphenyl)
Analog δ 12.50 (NH-3), 10.10 (NHCO), 7.82–7.28 (aryl), 4.12 (SCH₂) 230–232 Moderate (chloro groups)
Analog Data not available in evidence; predicted δ ~2.19 (CH₃), ~4.12 (SCH₂) Not reported Low (ethylphenyl)

Notes:

  • The allyl group in the target compound may introduce distinct ¹H NMR signals (e.g., vinyl protons at δ ~5–6 ppm) absent in analogs with alkyl substituents .
  • Biphenyl and dichlorophenyl groups likely reduce solubility compared to smaller aryl substituents like p-tolyl .

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions, including:

  • Temperature : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., premature thioamide oxidation) .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for thienopyrimidine core formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC isolates the target compound from by-products .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., prop-2-enyl group at C3, acetamide linkage) and detect stereochemical impurities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ vs. calculated) .
  • HPLC purity analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) ensure >95% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Compare substituent effects (e.g., 3-prop-2-enyl vs. 3-benzyl groups) using molecular docking to identify binding affinity differences .
  • Solubility : Use DMSO stock solutions ≤0.1% to avoid aggregation in cell-based assays .

Q. How are synthesis by-products identified and mitigated?

Common by-products include:

  • Oxidized thioethers : Prevented by conducting reactions under inert atmospheres (N2_2/Ar) .
  • Acetamide hydrolysis : Avoid aqueous workup at high pH; use anhydrous MgSO4_4 for drying .
  • Isolation : Preparative HPLC separates regioisomers (e.g., C2 vs. C4 substitution) .

Q. What computational methods predict pharmacokinetic properties?

  • Log P calculation : Software like ChemDraw estimates lipophilicity (critical for blood-brain barrier penetration) .
  • CYP450 inhibition : Molecular dynamics simulations assess metabolic stability .
  • ADMET profiling : Tools like SwissADME predict absorption and toxicity risks .

Q. How are conflicting spectral data (e.g., NMR shifts) resolved?

  • Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in the acetamide group) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic protons in the 2-phenylphenyl group) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Methodological Considerations

Q. What in vitro assays validate biological activity?

  • Kinase inhibition : Use TR-FRET assays (e.g., EGFR, VEGFR2) with ATP-concentration-matched controls .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
  • Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress modulation .

Q. How are reaction yields improved in multi-step synthesis?

  • Stepwise optimization : Prioritize high-yield steps (e.g., thioether formation >85% yield) over low-yield cyclization (~60%) .
  • Catalyst screening : Pd/C or Ni catalysts enhance Suzuki couplings for aryl substitutions .
  • Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., 30 minutes vs. 6 hours) .

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